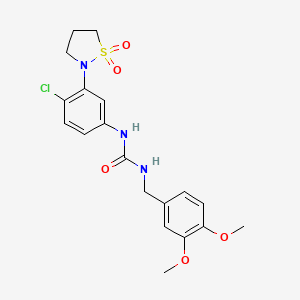
N-(3-acetamidophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-acetamidophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, also known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of B-cell malignancies. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Biologically Active Derivatives : A study by Khalid et al. (2014) reported on the synthesis of N-substituted-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. These compounds were synthesized through dynamic pH control in aqueous media, followed by substitution at the nitrogen atom with different electrophiles. The synthesized compounds showed promising activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, highlighting their potential in treating conditions related to enzyme dysregulation (Khalid et al., 2014).
Pharmacological Characterization of Piperidinyl Derivatives : Grimwood et al. (2011) characterized a novel κ-opioid receptor antagonist, demonstrating its selectivity and potential therapeutic application in depression and addiction disorders. This study underscores the importance of specific piperidinyl sulfonamide derivatives in developing new treatments for neurological conditions (Grimwood et al., 2011).
Molecular Docking and Enzyme Inhibitory Activities
Enzyme Inhibitory Activities : Virk et al. (2018) synthesized triazole analogues with a piperidinyl sulfonamide moiety and evaluated their inhibitory potential against various enzymes. This research highlights the role of these derivatives in designing enzyme inhibitors, with implications for treating diseases related to enzyme dysfunction (Virk et al., 2018).
Anti-Cancer Activity : Eldeeb et al. (2022) investigated the cytotoxic effect of sulfonamide-derived isatins against hepatic cancer cell lines. The study identified compounds with significant anticancer potential, providing insight into the application of piperidinyl sulfonamide derivatives in cancer therapy (Eldeeb et al., 2022).
Antimicrobial and Antithrombotic Applications
Antimicrobial Studies : Khalid et al. (2016) synthesized N-substituted derivatives of a piperidinyl oxadiazolyl sulfonamide and assessed their antibacterial activity. This work contributes to the development of new antimicrobial agents capable of combating resistant bacterial strains (Khalid et al., 2016).
Antithrombotic Properties : Lorrain et al. (2003) explored the antithrombotic properties of a novel thrombin inhibitor, demonstrating the compound's efficacy in preventing thrombosis. This research indicates the potential of piperidinyl sulfonamide derivatives in developing new treatments for thrombotic disorders (Lorrain et al., 2003).
properties
IUPAC Name |
N-(3-acetamidophenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-14(23)20-15-6-4-7-16(12-15)21-18(24)13-17-8-2-3-10-22(17)28(25,26)19-9-5-11-27-19/h4-7,9,11-12,17H,2-3,8,10,13H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNCNALLKGBBDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

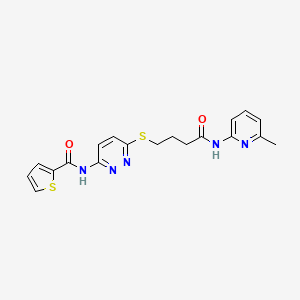

![4-[5-(3-aminopropyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B2422982.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(2-methoxyethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2422984.png)
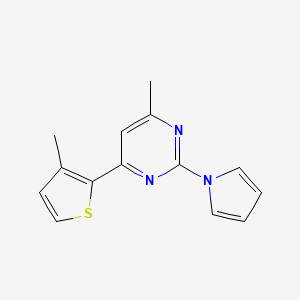
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,2-oxazole-5-carboxamide](/img/structure/B2422990.png)

![3-(4-methoxybenzyl)-1-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
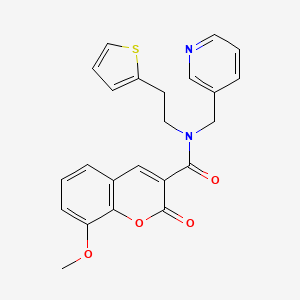
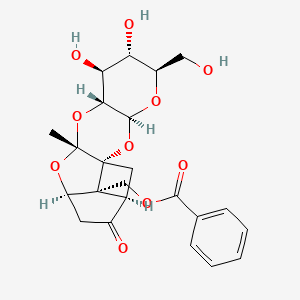
![N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2422996.png)

